

An In-depth Technical Guide to the Thermochemical Properties of (1-Phenylcyclopropyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Phenylcyclopropyl)methanol

Cat. No.: B1362858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Thermochemical Data in Medicinal Chemistry

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical data such as the enthalpy of formation, combustion, and sublimation provide critical insights into molecular stability, reactivity, and intermolecular interactions. These parameters are not merely academic; they have profound implications for drug formulation, solid-state characterization, and the prediction of a compound's behavior in biological systems.

(1-Phenylcyclopropyl)methanol, a molecule incorporating a strained three-membered ring, an aromatic system, and a polar hydroxyl group, presents a unique thermochemical profile. The high ring strain of the cyclopropyl group, a feature increasingly utilized in medicinal chemistry to modulate conformation and metabolic stability, significantly influences its energetic landscape. [1][2] This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the thermochemical properties of **(1-Phenylcyclopropyl)methanol**, offering a predictive analysis in the absence of direct experimental data and contextualizing the structural contributions to its overall stability.

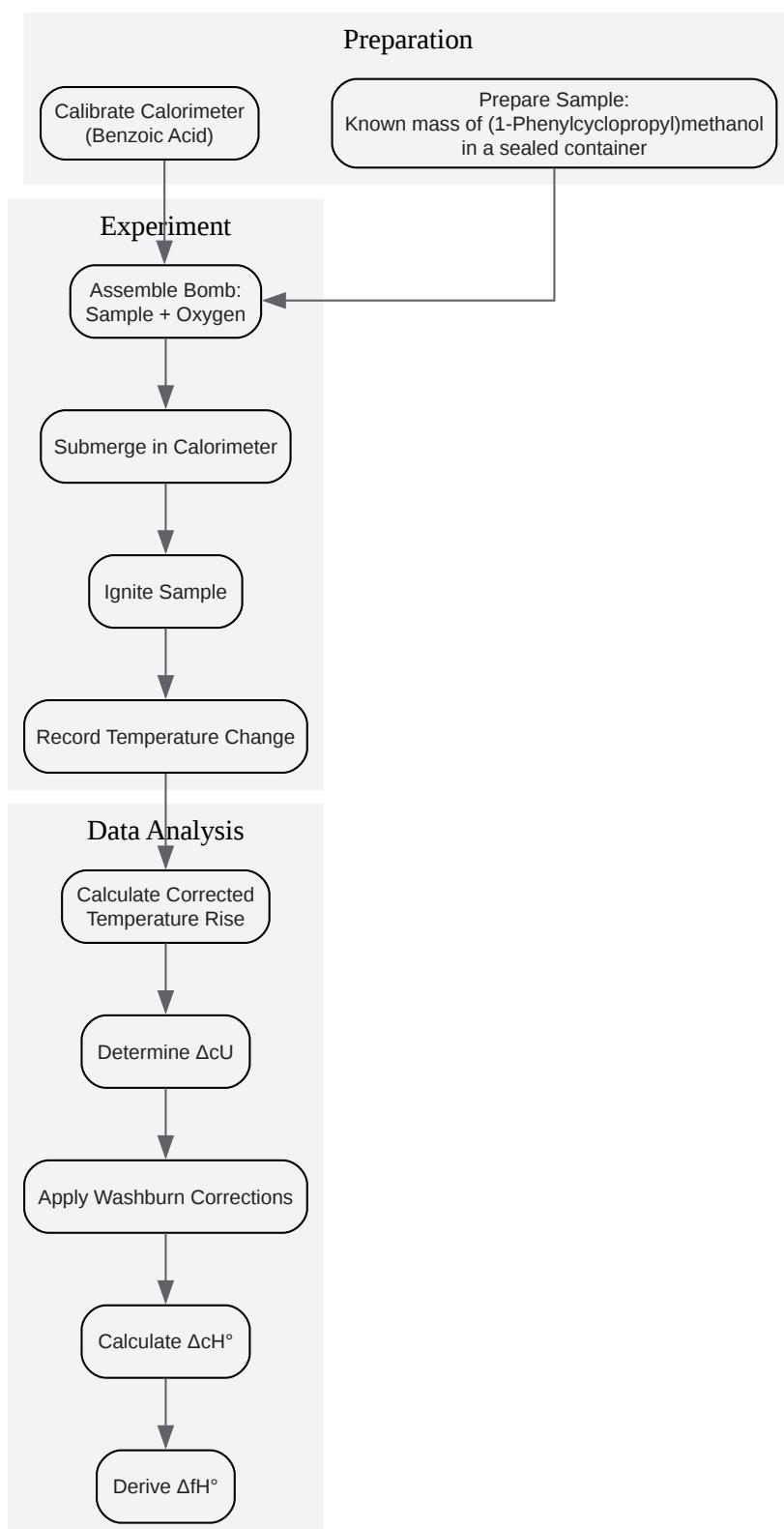
I. Experimental Determination of Thermochemical Properties

The empirical determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary experimental techniques applicable to a volatile organic compound like **(1-Phenylcyclopropyl)methanol**.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone of thermochemistry, from which the standard enthalpy of formation (ΔfH°) can be derived.^[3] For a liquid sample such as **(1-Phenylcyclopropyl)methanol**, static-bomb combustion calorimetry is the method of choice.^[3]

Causality of Experimental Choices:


- Constant Volume Measurement: The reaction is carried out in a sealed, constant-volume vessel (the "bomb"). This ensures that all the energy released is in the form of heat, which is measured as a change in the temperature of the surrounding water bath. This allows for the direct determination of the change in internal energy of combustion (ΔcU).
- Oxygen Atmosphere: The bomb is pressurized with pure oxygen to ensure complete and rapid combustion of the organic compound to its constituent oxides (CO_2 and H_2O).
- Handling Volatility: For volatile liquids, encapsulation in a gelatin capsule or a thin-walled glass ampule is necessary to prevent evaporation before ignition. A new method involves a platinum crucible with a lid sealed with vaseline, which is ignited to open the crucible.
- Isothermal Conditions: The experiment is designed to be as close to isothermal as possible, with corrections (Washburn corrections) applied to account for the deviation of the final state from standard conditions.^[3]

Self-Validating Protocol for Bomb Calorimetry:

- Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.

- Sample Preparation: A known mass of **(1-Phenylcyclopropyl)methanol** is sealed in a container of known mass and heat of combustion.
- Assembly: The sample is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a precisely measured quantity of water in the calorimeter.
- Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.
- Analysis: The raw temperature data is used to calculate the corrected temperature rise, which, along with the calorimeter's heat capacity, gives the total heat released. After subtracting the contributions from the ignition fuse and any sample container, the energy of combustion of the sample is determined.
- Conversion to Enthalpy: The experimentally determined change in internal energy (ΔcU) is converted to the change in enthalpy (ΔcH) using the relationship $\Delta H = \Delta U + \Delta nRT$, where Δn is the change in the number of moles of gas in the combustion reaction.

Experimental Workflow: Bomb Calorimetry

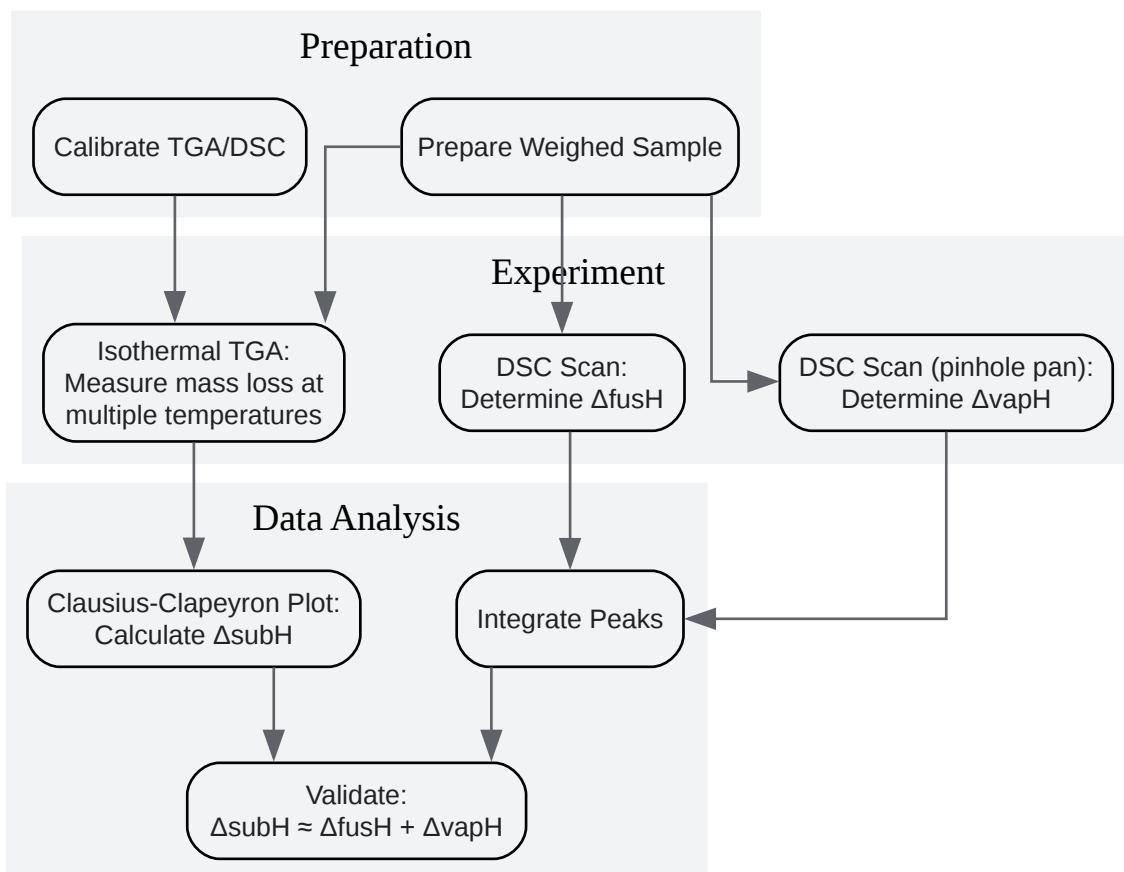
[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion.

Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization (Δ_{vapH}) and sublimation (Δ_{subH}) are crucial for converting between condensed-phase and gas-phase thermochemical data. These can be determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).^{[4][5][6][7]}

Causality of Experimental Choices:


- TGA for Sublimation: Isothermal TGA measures the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.^[4] This rate is proportional to the vapor pressure, which can be used in the Clausius-Clapeyron equation to determine the enthalpy of sublimation.^[4]
- DSC for Fusion and Vaporization: DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of the enthalpy of fusion (Δ_{fusH}) at the melting point and the enthalpy of vaporization at the boiling point.

Self-Validating Protocol for TGA/DSC:

- Instrument Calibration: Both TGA and DSC instruments are calibrated for temperature and heat flow using standard reference materials.
- Sample Preparation: A small, accurately weighed sample of **(1-Phenylcyclopropyl)methanol** is placed in an appropriate pan (e.g., an aluminum pan for DSC, a platinum pan for TGA).
- TGA for Sublimation: The sample is heated to a temperature below its melting point and held isothermally. The rate of mass loss is recorded. This is repeated at several temperatures to generate data for the Clausius-Clapeyron plot.
- DSC for Fusion: The sample is heated at a constant rate through its melting point. The area of the resulting endothermic peak is integrated to determine the enthalpy of fusion.
- DSC for Vaporization: For a liquid, the sample is heated in a sealed pan with a pinhole to its boiling point. The enthalpy of vaporization is determined from the area of the vaporization endotherm.

- Data Analysis: The sublimation and vaporization enthalpies are calculated from the experimental data. The relationship $\Delta_{\text{subH}} = \Delta_{\text{fusH}} + \Delta_{\text{vapH}}$ can be used as a cross-validation check at the melting point.

Experimental Workflow: TGA/DSC

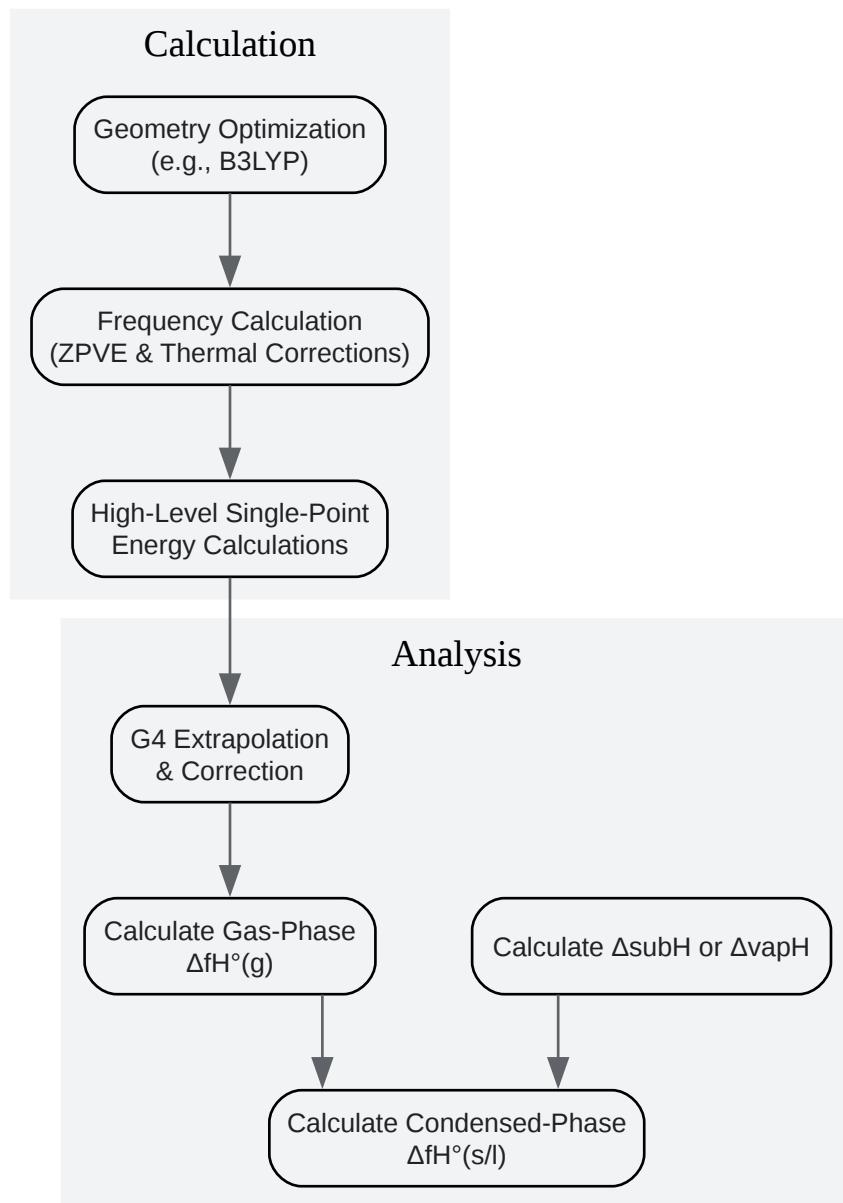
[Click to download full resolution via product page](#)

Caption: Workflow for determining phase change enthalpies.

II. Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties. Composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose, aiming for "chemical accuracy" (typically within 1 kcal/mol of experimental values).[8][9]

Causality of Computational Choices:


- Composite Methods (G4 Theory): G4 theory combines calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy energy.[8] This approach systematically corrects for deficiencies in lower-level calculations, providing a balance between accuracy and computational cost.
- Gas-Phase Calculations: These methods are most accurate for calculating the properties of isolated molecules in the gas phase.
- Atomization Method: The gas-phase enthalpy of formation is typically calculated by determining the atomization energy—the energy required to break the molecule into its constituent atoms in their standard states.

Self-Validating Computational Protocol:

- Geometry Optimization: The 3D structure of **(1-Phenylcyclopropyl)methanol** is optimized using a reliable and computationally efficient method, such as B3LYP density functional theory with a suitable basis set.
- Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) and larger basis sets, as prescribed by the G4 protocol.[8]
- Extrapolation and Correction: The results of these calculations are combined in a specific manner to extrapolate to the complete basis set limit and include empirical corrections to arrive at the final, high-accuracy electronic energy.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the G4 energy using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's energy and adding the experimental enthalpies of formation of the atoms.

- Condensed-Phase Enthalpy: The solid or liquid-phase enthalpy of formation can be estimated by subtracting the calculated (or experimentally determined) enthalpy of sublimation or vaporization from the calculated gas-phase enthalpy of formation.

Computational Workflow: G4 Theory

[Click to download full resolution via product page](#)

Caption: Workflow for computational thermochemistry using G4 theory.

III. Predicted Thermochemical Properties of (1-Phenylcyclopropyl)methanol

As direct experimental data for **(1-Phenylcyclopropyl)methanol** is not readily available in the literature, the following table presents predicted values based on computational methods and group contribution analysis. The gas-phase enthalpy of formation is based on high-level composite quantum chemistry methods, which are expected to be highly accurate.

Property	Predicted Value	Method
Gas-Phase Standard Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	-77.39 kJ/mol	Joback Method[4]
Liquid-Phase Standard Enthalpy of Formation ($\Delta fH^\circ_{\text{liq}}$)	-130 to -150 kJ/mol	Estimated from $\Delta fH^\circ_{\text{gas}}$ and calculated $\Delta_{\text{vap}}H$
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	50 - 70 kJ/mol	Estimation based on similar structures
Standard Enthalpy of Combustion ($\Delta cH^\circ_{\text{liq}}$)	-5500 to -5700 kJ/mol	Calculated from predicted $\Delta fH^\circ_{\text{liq}}$

Note: These values are estimations and should be used as a guide pending experimental verification. The Joback method is a group contribution method and is generally less accurate than high-level ab initio calculations like G4 theory.

IV. The Influence of Molecular Structure on Thermochemical Stability

The thermochemical properties of **(1-Phenylcyclopropyl)methanol** are a direct consequence of its unique molecular structure.

- Cyclopropyl Ring Strain:** The three-membered cyclopropyl ring possesses significant ring strain (approximately 115 kJ/mol).[1] This strain energy contributes positively to the enthalpy of formation, making the molecule less stable (more energetic) than an analogous acyclic isomer.[1] This stored energy can influence the molecule's reactivity.

- Phenyl Group Conjugation: The phenyl group can conjugate with the "bent" bonds of the cyclopropane ring, which have some π -character. This interaction can lead to a degree of electronic stabilization.
- Hydroxyl Group and Hydrogen Bonding: The presence of the hydroxyl group allows for intermolecular hydrogen bonding in the condensed phase. This significantly lowers the enthalpy of the liquid and solid states, leading to a relatively high enthalpy of vaporization.

Conclusion

This technical guide has outlined the experimental and computational methodologies for determining the thermochemical properties of **(1-Phenylcyclopropyl)methanol**. While experimental data for this specific molecule is currently unavailable, a robust framework exists for its determination and prediction. The interplay of the high ring strain of the cyclopropyl moiety, the electronic effects of the phenyl group, and the hydrogen bonding capability of the hydroxyl group results in a unique thermochemical profile. For researchers in drug development, a thorough understanding and, where possible, experimental determination of these properties are essential for advancing a molecule from a lead candidate to a viable therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. barron.rice.edu [barron.rice.edu]

- 6. [PDF] Determination of Sublimation Enthalpy and Vapor Pressure for Inorganic and Metal-Organic Compounds by Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]
- 7. tainstruments.com [tainstruments.com]
- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 9. Accurate quantum chemical energies for 133 000 organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of (1-Phenylcyclopropyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362858#thermochemical-properties-of-1-phenylcyclopropyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com